trans-1,3-Cyclohexanediol

描述

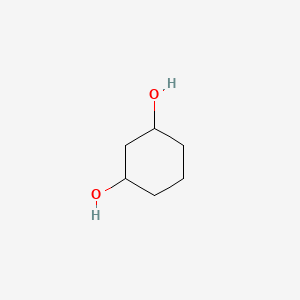

trans-1,3-Cyclohexanediol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions:

Hydroxylation of Cyclohexene: One common method involves the hydroxylation of cyclohexene using thallium (I) acetate and iodine.

Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate or osmium tetroxide, which introduces hydroxyl groups at the 1,3-positions.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol or the hydrolysis of cyclohexene oxide. These methods are optimized for high yield and purity .

化学反应分析

Epimerization to cis-1,3-Cyclohexanediol

trans-1,3-Cyclohexanediol undergoes stereochemical inversion under photochemical conditions to form its cis isomer via dynamic boronic ester intermediates. This reaction employs methylboronic acid, catalytic tetrabutylammonium decatungstate, and diphenyl disulfide under near-UV irradiation (365 nm). The equilibrium favors the cis boronic ester due to reduced steric strain, which hydrolyzes to yield cis-1,3-cyclohexanediol .

| Reagent/Condition | Role | Yield | Time |

|---|---|---|---|

| Methylboronic acid (1.25 eq) | Boronic ester formation | 74% | 3 h |

| (PBu₄)₄W₁₀O₃₂ (0.5 mol%) | Photocatalyst | ||

| (PhS)₂ (50 mol%) | Hydrogen atom transfer (HAT) agent |

Mechanistic Insight :

-

The reaction proceeds through a transient cyclic boronic ester intermediate.

-

UV irradiation facilitates radical-mediated HAT, enabling reversible epimerization .

Polymerization with Tetraethyl Orthosilicate (TEOS)

trans-1,3-Cyclohexanediol reacts with TEOS to form crosslinked poly(orthosilicate)s under solvothermal conditions. This reaction produces robust networks with Si–O–C linkages .

| Reactant | Molar Ratio | Temperature | Time | Product |

|---|---|---|---|---|

| trans-1,3-Cyclohexanediol | 1:1 (with TEOS) | 160°C | 8 days | Yellow-brown polymer |

Characterization :

Derivatization via Hydrogenation and Acetylation

Hydrogenation of nitro-substituted derivatives of trans-1,3-cyclohexanediol yields amino intermediates, which are acetylated to form stable amides. For instance, hydrogenation of trans,trans-2-nitro-1,3-cyclohexanediol derivatives over Raney nickel produces triaminocyclohexane, followed by acetylation .

| Step | Reagent | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (Raney Ni catalyst) | Triaminocyclohexane | 93.5% |

| Acetylation | Acetic anhydride | Triacetamidocyclohexane | 84% |

Applications :

Acid-Catalyzed Reactions

trans-1,3-Cyclohexanediol participates in acid-catalyzed esterification and etherification. For example, formic acid ester intermediates form during reactions with formic acid and hydrogen peroxide, which hydrolyze to regenerate the diol .

| Reagent | Product | Conditions |

|---|---|---|

| HCO₂H/H₂O₂ | Formic acid ester | 80°C, 35 min |

| NaOH (hydrolysis) | trans-1,3-Cyclohexanediol | 60°C, neutralization |

科学研究应用

Applications Overview

trans-1,3-Cyclohexanediol serves as an important intermediate in several chemical syntheses and industrial applications:

-

Pharmaceuticals

- Used in the synthesis of various medicinal compounds.

- Acts as a building block in the production of active pharmaceutical ingredients (APIs).

-

Agrochemicals

- Functions as an intermediate in the synthesis of pesticides and herbicides.

- Enhances the efficacy of agrochemical formulations.

-

Materials Science

- Utilized in the production of polymers and resins.

- Contributes to the development of surfactants and emulsifiers.

-

Dyestuffs

- Serves as a precursor for dyes and pigments used in textiles and coatings.

Pharmaceutical Applications

A study highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The compound's hydroxyl groups facilitate reactions that yield pharmacologically active derivatives. Researchers reported improved bioavailability and therapeutic efficacy in preclinical trials.

Agrochemical Development

In agrochemical formulations, this compound has been shown to enhance the solubility and stability of active ingredients. A case study demonstrated its role in formulating a new herbicide that exhibited increased effectiveness against resistant weed species while minimizing environmental impact.

Polymer Chemistry

This compound is used to synthesize polyols for polyurethane production. Its incorporation into polymer matrices improves mechanical properties and thermal stability. Research indicated that polymers derived from this compound exhibited superior performance compared to traditional polyols.

Comparative Data Table

Market Trends

The market for this compound is projected to grow significantly due to its expanding applications across industries. By 2031, the market value is expected to reach approximately $23.8 billion, indicating robust demand driven by innovations in pharmaceuticals and agrochemicals .

作用机制

The mechanism by which trans-1,3-cyclohexanediol exerts its effects involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the hydroxyl groups are retained, but the overall structure is reduced, affecting its chemical behavior .

相似化合物的比较

cis-1,3-Cyclohexanediol: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different physical and chemical properties.

1,2-Cyclohexanediol: This compound has hydroxyl groups at the 1,2-positions, resulting in different reactivity and applications.

1,4-Cyclohexanediol: With hydroxyl groups at the 1,4-positions, this compound exhibits unique properties compared to 1,3-cyclohexanediol.

Uniqueness: trans-1,3-Cyclohexanediol is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. Its ability to form stable intermediates and products makes it valuable in various applications .

生物活性

trans-1,3-Cyclohexanediol, a cyclic diol, has garnered attention for its potential biological activities. This compound is structurally characterized by two hydroxyl groups located on different carbon atoms of the cyclohexane ring, which influences its chemical properties and interactions in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Melting Point : Approximately 101-104 °C

- Boiling Point : 117 °C (at reduced pressure)

- Density : 0.9958 g/cm³

These properties suggest that this compound is a stable compound with potential for various applications in medicinal chemistry and organic synthesis .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-induced cellular damage .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound. It has been reported to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests that the compound may have therapeutic potential in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl groups allows for intermolecular hydrogen bonding, which may enhance its interaction with biological macromolecules .

- Cell Membrane Interaction : Its lipophilicity facilitates penetration through cell membranes, allowing it to exert effects within cells effectively .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

| Concentration (mg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This data suggests that this compound could serve as a natural antioxidant agent in pharmaceutical formulations.

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

These findings highlight the compound's potential as an antimicrobial agent in clinical applications .

属性

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。